Fuzanin D
Description
Natural Origins and Isolation from Kitasatospora sp.
Fuzanin D was isolated from the culture supernatant of Kitasatospora sp. strain IFM10917. researchgate.netrsc.orgjst.go.jpresearchgate.net This strain of Kitasatospora sp. was obtained from a soil sample collected in Toyama, Japan. jst.go.jp The isolation process typically involves culturing the microorganism, followed by extraction of the culture supernatant using organic solvents. researchgate.netresearchgate.net Subsequent purification steps, such as column chromatography and preparative HPLC, are then employed to obtain the pure compound. researchgate.netresearchgate.net Kitasatospora is a genus of rare actinomycetes known for producing various bioactive secondary metabolites. researchgate.netresearchgate.net
Chemical Classification within the Fuzanin Series
This compound is classified as a member of the fuzanin series of natural products. jst.go.jpjst.go.jpchemicalbook.comnpatlas.org This series includes several related compounds, such as fuzanins A, B, C, E, F, G, H, and I, which have also been isolated from Kitasatospora sp. IFM 10917. jst.go.jp Chemically, fuzanins are described as carbamate (B1207046) or pyridine (B92270) derivatives. rsc.orgjst.go.jp this compound itself is characterized as a diol with a hepta-4,6-diene-2,3-diol structure substituted by a 3-methylpyridin-2-yl group at position 7. chemicalbook.com The absolute configuration of this compound has been a subject of research, with studies involving total synthesis helping to establish and, in one instance, revise the initially reported stereochemistry. rsc.orgresearchgate.netrsc.org
Significance of this compound in Natural Product Chemistry Research
The significance of this compound in natural product chemistry research stems from its biological activities and its complex chemical structure, which presents interesting challenges for synthesis and structural elucidation. Research has shown that this compound exhibits cytotoxicity against certain cancer cell lines, specifically DLD-1 cells, with an IC50 value of 41.2 µM. researchgate.netresearchgate.netjst.go.jp It has also been reported to moderately inhibit Wnt signal transcription at a concentration of 25.0 µM. researchgate.netresearchgate.netjst.go.jp These findings highlight its potential as a lead compound for further pharmacological investigation. The total synthesis of this compound has been achieved, which not only provides a route for obtaining the compound but also aids in confirming its absolute configuration. rsc.orgresearchgate.netrsc.org The study of this compound and other fuzanins contributes to the broader understanding of the chemical diversity and biological potential of metabolites produced by Kitasatospora species and other actinomycetes. researchgate.netresearchgate.net
Here is a summary of some research findings related to this compound:
| Finding | Value/Context | Source(s) |
| Cytotoxicity against DLD-1 cells | IC50 = 41.2 µM | researchgate.netresearchgate.netjst.go.jp |
| Inhibition of Wnt signal transcription | Moderate inhibition at 25.0 µM | researchgate.netresearchgate.netjst.go.jp |
| Optical Rotation (Natural Product) | [α]D = -32.9 (CHCl3) | rsc.org |
| Optical Rotation (Synthesized) | [α]D = +29.47 | rsc.org |
| Proposed Absolute Configuration (Revised) | 11R, 12S | rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2R,3S,4E,6E)-7-(3-methylpyridin-2-yl)hepta-4,6-diene-2,3-diol |
InChI |
InChI=1S/C13H17NO2/c1-10-6-5-9-14-12(10)7-3-4-8-13(16)11(2)15/h3-9,11,13,15-16H,1-2H3/b7-3+,8-4+/t11-,13+/m1/s1 |
InChI Key |
BTUAGFOIXNSRQC-ZCKJOQFBSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)/C=C/C=C/[C@@H]([C@@H](C)O)O |
Canonical SMILES |
CC1=C(N=CC=C1)C=CC=CC(C(C)O)O |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Elucidation of Fuzanin D
Total Synthesis Methodologies for Fuzanin D
The first total synthesis of this compound was a significant achievement, confirming its structure and enabling the preparation of analogues for biological evaluation. researchgate.netrsc.org Key to the success of these syntheses was the strategic application of several modern synthetic reactions to construct the target molecule efficiently and with a high degree of stereocontrol.
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. icj-e.org For this compound, a common retrosynthetic approach involves disconnecting the molecule at key positions to reveal logical precursors.
A pivotal disconnection is often made at the olefinic bond, suggesting a Julia-Kocienski olefination as a key bond-forming reaction. This strategy simplifies the molecule into two main fragments: an aldehyde and a sulfone. rsc.org This convergent approach allows for the independent synthesis of these two fragments, which are then coupled in a later stage of the synthesis.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Strategy | Key Reaction | Precursor Fragments |
|---|---|---|
| Olefinic Bond | Julia-Kocienski Olefination | Aldehyde and Sulfone |
| Ester Linkage | Esterification | Carboxylic Acid and Alcohol |
The stereoselective construction of the chiral centers in this compound is a critical aspect of its total synthesis. The Sharpless asymmetric epoxidation has proven to be an invaluable tool for establishing the desired stereochemistry at the epoxide, a key intermediate. researchgate.netrsc.orgjrchen-group.com This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, such as tert-butyl hydroperoxide, to introduce an epoxide with high enantioselectivity. dalalinstitute.com The predictable stereochemical outcome of the Sharpless epoxidation allows for the controlled synthesis of the specific enantiomer required for the this compound backbone. researchgate.net
Olefination reactions are central to the assembly of the this compound carbon skeleton. The Julia-Kocienski olefination, in particular, has been successfully employed to form the key carbon-carbon double bond with high E-selectivity. researchgate.netrsc.org This reaction involves the coupling of a sulfone fragment with an aldehyde, providing a reliable method for constructing complex olefinic structures. researchgate.net While olefin metathesis is a powerful tool for carbon-carbon bond formation, its specific application in the reported total syntheses of this compound is less prominent than olefination reactions like the Julia-Kocienski protocol. nih.govmdpi.comsigmaaldrich.com
The chiral pool approach leverages naturally occurring enantiopure compounds as starting materials to introduce chirality into the target molecule. nih.govmdpi.comuh.edu In the context of this compound synthesis, readily available chiral molecules can serve as precursors for the key fragments, thereby establishing the required absolute stereochemistry early in the synthetic sequence. This strategy can be an efficient alternative or complement to asymmetric reactions. rsc.org
Absolute Configuration Determination and Revision of this compound
A pivotal outcome of the total synthesis of this compound was the correction of its initially assigned absolute configuration. researchgate.netrsc.org This highlights the power of chemical synthesis in unambiguously determining the three-dimensional structure of natural products.
The definitive evidence for the revision of this compound's absolute configuration came from a direct comparison of the specific rotation of the synthesized material with that of the natural product. researchgate.netrsc.org Optical rotation is a physical property that is highly sensitive to the stereochemistry of a molecule. khanacademy.org
The initial synthesis, targeting the originally proposed (11S,12R) configuration, yielded a product whose spectroscopic data (¹H NMR, ¹³C NMR) were in good agreement with those reported for natural this compound. However, the specific optical rotation of the synthetic material was found to be equal in magnitude but opposite in sign to that of the natural isolate. rsc.org This discrepancy strongly indicated that the natural product was, in fact, the enantiomer of the synthesized molecule.
To confirm this, the enantiomer with the (11R,12S) configuration was synthesized. The specific optical rotation of this synthetic enantiomer matched that of the natural this compound, leading to the revision of its absolute configuration. rsc.org
Molecular Modeling Studies for Stereochemical Validation
The absolute configuration of this compound was definitively established through a combination of total synthesis and molecular modeling studies. researchgate.netrsc.org Initial characterization of the natural product led to a proposed stereochemistry, but the first total synthesis of this compound yielded a compound with an optical rotation that was equal in magnitude but opposite in sign to the naturally occurring substance. researchgate.netrsc.org This critical finding suggested that the true structure of natural this compound was the enantiomer of the one that was synthesized. To corroborate this hypothesis and provide a theoretical basis for the correct stereochemical assignment, molecular modeling studies were employed. researchgate.netrsc.org
These computational investigations played a crucial role in validating the revised stereochemical structure of this compound. rsc.org By calculating and comparing the properties of the two possible enantiomers, researchers were able to confirm that the revised structure was the correct one. researchgate.netrsc.org The synthesis of what was initially believed to be this compound resulted in a compound with a specific rotation of +29.47, whereas the natural product exhibited a specific rotation of -32.9 (in CHCl3). rsc.org This discrepancy prompted the synthesis of the other enantiomer, which was found to possess the correct optical rotation. rsc.org
Research Findings from Molecular Modeling
While specific computational methodologies and energy calculations are not extensively detailed in the primary literature, the key outcome of the molecular modeling was the confirmation of the revised absolute configuration of this compound. The studies supported the experimental evidence obtained from the total synthesis and optical rotation measurements. researchgate.netrsc.org The convergence of the experimental data with the computational analysis provided a high degree of confidence in the final structural assignment.
The table below summarizes the key findings that led to the stereochemical revision of this compound, highlighting the role of the molecular modeling studies in the validation process.
| Parameter | Originally Proposed Structure (11S, 12R) | Synthesized Enantiomer (11S, 12R) | Natural this compound | Revised Structure (11R, 12S) |
| Specific Optical Rotation ([\α]D) | Not Reported | +29.47 rsc.org | -32.9 (CHCl3) rsc.org | Confirmed to match natural product |
| Molecular Modeling Outcome | Inconsistent with natural product | N/A | Consistent with (11R, 12S) | Validated as correct structure researchgate.netrsc.org |
This integrated approach, combining synthetic chemistry with computational analysis, was instrumental in the precise and accurate elucidation of the three-dimensional structure of this compound. researchgate.netrsc.org
Biosynthetic Investigations of Fuzanin D
Cultivation and Strain Optimization of Kitasatospora sp. IFM10917 for Metabolite Production
Kitasatospora sp. IFM10917 is the microbial source from which fuzanins A, B, C, and D were initially isolated. researchgate.netvdoc.pub This actinomycete strain has been identified as a producer of nitrogen-containing metabolites, specifically carbamate- or pyridine (B92270) compounds like the fuzanins. vdoc.pub The isolation of these compounds from the culture supernatant indicates that they are excreted by the microorganism during its growth. rsc.orgscispace.comresearchgate.net
While specific detailed protocols for the optimization of Kitasatospora sp. IFM10917 cultivation solely for enhanced Fuzanin D production are not extensively detailed in the provided search results, the general principle of microbial cultivation for secondary metabolite production involves optimizing various parameters. These typically include the composition of the culture medium (carbon and nitrogen sources, salts, trace elements), temperature, pH, aeration, and fermentation time. Strategies to increase the yield of secondary metabolites from microorganisms can also involve adding precursors to the culture media. researchgate.net The isolation process for fuzanins from the culture supernatant of Kitasatospora sp. IFM10917 has involved solvent separation, column chromatography, and preparative HPLC. researchgate.net
Hypothesized Biosynthetic Precursors and Pathways of this compound
The biosynthetic pathway of this compound has not been fully elucidated, but its structure, particularly the pyridine ring and the attached side chain, suggests potential precursors. Many natural products containing indole (B1671886) or pyridine rings are derived from aromatic amino acids, notably tryptophan, which is synthesized via the shikimate pathway. fishersci.ptwikipedia.orgfishersci.atguidetopharmacology.orgnih.govviper.ac.inrutgers.edu Indole itself is an intermediate in the biosynthesis of tryptophan. wikipedia.org Given that this compound is a pyridine-containing natural product isolated from an actinomycete, it is plausible that amino acids, or intermediates from their biosynthetic pathways, serve as building blocks.
Indolocarbazoles, another class of compounds found in nature, are known to be derived from tryptophan. flybase.orgnih.govresearchgate.netmitoproteome.orguni-freiburg.de While this compound is not an indolocarbazole, the involvement of tryptophan or related indole derivatives in the biosynthesis of nitrogen-containing microbial metabolites is well-established. The long, hydroxylated side chain with a conjugated diene moiety suggests the involvement of fatty acid or polyketide biosynthetic machinery, possibly utilizing precursors like acetyl-CoA or malonyl-CoA, which are fundamental building blocks in the biosynthesis of various natural products. viper.ac.inimperial.ac.uk The incorporation of these diverse structural elements points towards a complex hybrid biosynthetic pathway potentially involving aspects of amino acid, fatty acid, and polyketide biosynthesis.
Genetic and Enzymatic Studies of this compound Biosynthesis (Future Research Direction)
As of the current information, detailed genetic and enzymatic studies specifically on the biosynthesis of this compound in Kitasatospora sp. IFM10917 are not prominently reported as completed research. However, understanding the biosynthesis of natural products at the genetic and enzymatic level is a crucial area of research for several reasons, including potential for yield improvement through metabolic engineering and the creation of novel analogs through combinatorial biosynthesis. frontiersin.org
Future research in this area would likely involve:
Genome sequencing of Kitasatospora sp. IFM10917 to identify gene clusters potentially responsible for this compound biosynthesis. Biosynthetic gene clusters (BGCs) often encode the enzymes required for the synthesis of a specific secondary metabolite. frontiersin.org
Functional characterization of identified genes within the putative BGC through gene knockout or overexpression experiments to confirm their involvement in this compound production.
Enzymatic studies to elucidate the specific biochemical reactions catalyzed by the enzymes encoded within the BGC, determining the step-by-step conversion of precursors to this compound. This could involve in vitro reconstitution of the pathway or characterization of individual enzymes.
Exploring regulatory elements that control the expression of the biosynthetic genes, which could provide targets for optimizing production.
Such studies would not only illuminate the fascinating biochemical processes employed by Kitasatospora sp. IFM10917 to produce this compound but also open avenues for biotechnological applications, such as engineered biosynthesis in a more tractable host organism or the generation of fuzanin analogs with potentially improved properties. Research into the biosynthesis of other complex natural products from actinomycetes and other microorganisms provides a roadmap for these future investigations. researchgate.netnih.govelifesciences.org
Structure Activity Relationship Sar Studies and Analogue Synthesis for Fuzanin D
Design and Synthesis of Fuzanin D Analogues
The design and synthesis of this compound analogues are undertaken to explore how structural modifications influence biological activity. This process involves creating compounds that are structurally similar to this compound but with specific alterations.
Development of Quinoline (B57606) Nucleus Containing Analogues
Research has focused on synthesizing analogues of this compound that incorporate a quinoline nucleus researchgate.netdntb.gov.uarsc.orgrsc.orgresearchgate.net. Quinoline is a nitrogen-containing heterocyclic aromatic compound found in various natural products and synthetic drugs, known for its diverse biological activities vdoc.pub. The inclusion of a quinoline core in this compound analogues aims to investigate its impact on the compound's activity profile, particularly in the context of anticancer properties researchgate.netrsc.orgnih.gov. Studies have shown that quinoline-containing analogues of this compound were synthesized to explore their anticancer activity researchgate.netrsc.orgrsc.orgresearchgate.net.
Strategic Derivatization for Investigating Activity Profiles
Strategic derivatization involves making specific chemical modifications to the this compound structure to probe the role of different functional groups and structural motifs in its biological activity nih.govnih.gov. This process allows researchers to systematically alter parts of the molecule and observe the resulting changes in activity. The first total synthesis of fuzanins C and D and their analogues has been accomplished, utilizing key synthetic strategies such as Sharpless asymmetric epoxidation, dihydroxylation, Mitsunobu reaction, and Julia-Kocienski olefination researchgate.netrsc.orgrsc.orgresearchgate.net. This synthetic work not only provided access to this compound and its analogues but also helped to confirm and revise the absolute configuration of natural this compound researchgate.netrsc.orgrsc.orgrsc.org.
Detailed research findings from the synthesis and testing of this compound analogues, particularly those containing the quinoline nucleus, have shown varying degrees of anticancer activity against different cell lines researchgate.netrsc.orgrsc.orgresearchgate.netrsc.org. For example, synthesized this compound and its analogues were screened for anticancer activity on four cell lines and were found to be potent against HT29 colon cancer cell lines, while being less potent against cervical and breast cancer cell lines researchgate.netrsc.orgrsc.orgresearchgate.net. Specifically, quinoline derivatives of this compound (compounds 4c and 4d) demonstrated potency against HT-29 cells with IC50 values of 35.3 ± 0.83 µM and 27.4 ± 0.12 µM, respectively, compared to the reference compound salinomycin (B1681400) (IC50 20.5 ± 1.26 µM) rsc.org.
Here is a summary of the activity data for selected quinoline analogues against HT-29 cells:
| Compound | IC50 (µM) ± Standard Error |
|---|---|
| This compound (4a) | 41.2 jst.go.jpresearchgate.netresearchgate.net |
| Analogue 3c | Moderate activity rsc.org |
| Analogue 4c | 35.3 ± 0.83 rsc.org |
| Analogue 4d | 27.4 ± 0.12 rsc.org |
| Salinomycin (Reference) | 20.5 ± 1.26 rsc.org |
Note: IC50 values indicate the half-maximal inhibitory concentration, a measure of a compound's potency in inhibiting a specific biological process.
Methodologies for SAR Analysis of this compound and Its Analogues
Analyzing the SAR of this compound and its analogues involves employing various methodologies to correlate structural features with biological activity.
In Vitro Cellular Assays for Activity Profiling
In vitro cellular assays are fundamental tools used to evaluate the biological activity of this compound and its analogues in a controlled laboratory setting researchgate.netmdpi.comnuvisan.comfrontiersin.orgscielo.sa.cr. These assays involve exposing cancer cell lines to different concentrations of the compounds and measuring their effects on cell viability, proliferation, or specific cellular pathways like Wnt signaling jst.go.jpresearchgate.net. This compound, for instance, showed cytotoxicity against DLD-1 cells with an IC50 of 41.2 µM and moderately inhibited Wnt signal transcription at 25.0 µM in in vitro studies jst.go.jpresearchgate.net. The synthesized analogues, including the quinoline-containing ones, have also been screened using in vitro anticancer activity assays on various cell lines to determine their potency researchgate.netrsc.orgrsc.orgresearchgate.netrsc.org. These assays provide quantitative data (e.g., IC50 values) that are essential for establishing SARs.
Computational Approaches in this compound SAR (e.g., QSAR)
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR), play an increasingly important role in SAR analysis ijnrd.orgnih.govnih.govmdpi.comfrontiersin.orgresearchgate.netnih.govcollaborativedrug.com. QSAR methods aim to build mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities ijnrd.orgnih.gov. By using computational descriptors that represent various molecular features, QSAR models can predict the activity of new, unsynthesized analogues and provide insights into which structural characteristics are most important for activity ijnrd.orgnih.govnih.govcollaborativedrug.com. While specific detailed QSAR studies solely focused on this compound were not extensively detailed in the provided search results, the general principles of QSAR are highly applicable to analyzing the SAR of this compound and its growing number of synthesized analogues ijnrd.orgnih.govnih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov. These approaches can complement in vitro data by helping to rationalize experimental findings and guide the design of future analogues with improved properties nih.govnih.gov.
Cellular and Molecular Mechanisms of Action of Fuzanin D
Modulation of Wnt Signaling Pathway by Fuzanin D
The Wnt signaling pathway is a highly conserved network of proteins that plays crucial roles in embryonic development, tissue homeostasis, and disease pathogenesis, including cancer nih.govwikipedia.org. Dysregulation of Wnt signaling is implicated in various cancers, making it a significant target for therapeutic intervention wikipedia.orgmdpi.com. This compound has been shown to influence this pathway.
Inhibition of Wnt Signal Transcription
Studies have indicated that this compound can moderately inhibit Wnt signal transcription. In experiments using DLD-1 cells, this compound demonstrated moderate inhibition of Wnt signal transcription at a concentration of 25 µM researchgate.netthieme-connect.comthieme-connect.comresearchgate.net. This suggests that this compound interferes with the downstream transcriptional activation mediated by the Wnt pathway. The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, ultimately leads to the accumulation of β-catenin in the cytoplasm and its translocation into the nucleus, where it acts as a coactivator for TCF/LEF transcription factors, driving the expression of Wnt target genes wikipedia.org. Inhibition of Wnt signal transcription by this compound implies an interference with this process, potentially at the level of β-catenin nuclear translocation or its interaction with transcriptional machinery.
Effects on Key Wnt Pathway Proteins (e.g., β-Catenin)
While direct, detailed research specifically on this compound's effects on individual Wnt pathway proteins like β-Catenin is less extensively documented in the provided snippets, the observed inhibition of Wnt signal transcription strongly suggests an impact on β-Catenin dynamics. In the canonical Wnt pathway, the stability and nuclear translocation of β-Catenin are tightly regulated nih.govwikipedia.org. In the absence of a Wnt signal, a "destruction complex" containing proteins like Axin, APC, GSK3, and CK1 phosphorylates β-Catenin, marking it for proteasomal degradation nih.govwikipedia.org. Upon Wnt ligand binding to Frizzled (Fz) and LRP5/6 receptors, this destruction complex is inhibited, leading to β-Catenin accumulation in the cytoplasm and subsequent nuclear translocation wikipedia.orgmdpi.com.
Given that this compound inhibits Wnt signal transcription, it is plausible that it affects the levels, phosphorylation status, or nuclear localization of β-Catenin. For instance, it could potentially promote β-Catenin degradation, inhibit its nuclear import, or interfere with its interaction with TCF/LEF transcription factors wikipedia.org. Further research is needed to elucidate the precise molecular interactions between this compound and key Wnt pathway proteins, particularly β-Catenin and components of the destruction complex or the receptor complex.
The following table summarizes the observed effect of this compound on Wnt signal transcription:
| Compound | Cell Line | Concentration (µM) | Effect on Wnt Signal Transcription |
| This compound | DLD-1 | 25 | Moderate Inhibition |
Investigations into Cellular Target Identification for this compound
Identifying the specific cellular targets of a bioactive compound like this compound is crucial for understanding its mechanism of action and for further drug development efforts europeanreview.orgdrughunter.com. Target deconvolution, especially after phenotypic screening, is a key step in this process europeanreview.orgresearchgate.net. Various strategies are employed to identify the proteins or pathways that a compound directly interacts with or modulates to produce its observed cellular effects.
Phenotypic Screening for Cellular Responses
Phenotypic screening involves testing compounds in cell-based or whole-organism systems and observing the resulting changes in cellular behavior or phenotype, without necessarily knowing the molecular target beforehand drughunter.comfrontiersin.orgmit.edunih.gov. This approach has historically led to the discovery of many important drugs mit.edu. For this compound, the initial observation of its cytotoxicity against DLD-1 cells (with an IC50 of 41.2 µM) researchgate.netresearchgate.net and its inhibition of Wnt signal transcription at 25 µM researchgate.netthieme-connect.comthieme-connect.comresearchgate.net are results of phenotypic screening. These phenotypic responses provide clues about the potential pathways and targets that this compound might be affecting. Phenotypic screening can classify compounds based on their observed effects, guiding further investigations into their mechanisms of action frontiersin.org.
Bioinformatics Prediction Methods for this compound Targets
Bioinformatics and computational tools are increasingly used to predict potential drug targets based on the chemical structure of a compound and biological data nih.govrsc.orgmdpi.com. These methods leverage existing databases of drug-target interactions, protein structures, and biological pathways to infer potential binding partners or modulated pathways nih.govrsc.orgmdpi.com.
For this compound, bioinformatics methods could involve:
Structure-based prediction: Analyzing the 3D structure of this compound (if available) and docking it against known protein binding sites to predict potential interactions nih.gov.
Ligand-based prediction: Comparing the chemical structure of this compound to compounds with known targets and predicting similar targets based on structural similarity rsc.org.
Pathway analysis: Using the observed phenotypic effects (like Wnt inhibition) and omics data to identify enriched pathways and predict targets within those pathways frontiersin.org.
Machine learning models: Training models on large datasets of known drug-target interactions to predict novel interactions for this compound based on its features and protein features nih.govrsc.orgarxiv.orgfront-sci.com.
Exploration of this compound’s Interactions with Specific Cell Lines and Systems
Research into the biological activities of this compound has included investigations into its effects on various cell lines, primarily focusing on its cytotoxic potential and influence on cellular signaling pathways. Studies have demonstrated that this compound exhibits cytotoxicity against specific human cancer cell lines.
Notably, this compound has shown activity against DLD-1 cells, a human colorectal adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50) of this compound against DLD-1 cells has been reported as 41.2 μM. bidd.groupbidd.groupnih.govbiosciencedbc.jp Beyond direct cytotoxicity, this compound has also been observed to moderately inhibit Wnt signal transcription at a concentration of 25 μM. bidd.groupbidd.groupnih.govbiosciencedbc.jp The Wnt signaling pathway is a highly conserved pathway that plays critical roles in embryonic development and tissue homeostasis, and its aberrant activation is frequently implicated in the development and progression of various cancers.
Investigations into synthetic analogues of this compound have further explored the range of cell lines susceptible to compounds structurally related to this compound. Screening of these analogues on a panel of four cancer cell lines indicated potent anticancer activity against HT29 colon cancer cells. bidd.groupresearchgate.netkoreascience.kr However, these analogues were found to be less potent against cervical and breast cancer cell lines in the same study. bidd.groupresearchgate.netkoreascience.kr Additionally, a specific analogue, referred to as compound 21 in one study, demonstrated promising anticancer activity against both HeLa (cervical cancer) and HCT-116 (colon cancer) cells. kci.go.kr These findings suggest that while this compound itself shows activity in specific contexts like DLD-1 cells and Wnt signaling, structural modifications can influence the spectrum and potency of activity across different cancer cell lines.
The following table summarizes some of the key findings regarding this compound and its analogues' interactions with specific cell lines:
| Compound | Cell Line | Activity Observed | Concentration/IC50 | Reference |
| This compound | DLD-1 cells | Cytotoxicity (IC50) | 41.2 μM | bidd.groupbidd.groupnih.govbiosciencedbc.jp |
| This compound | Various cells | Moderate Wnt signal inhibition | 25 μM | bidd.groupbidd.groupnih.govbiosciencedbc.jp |
| This compound Analogues | HT29 cells | Potent anticancer activity | Not specified | bidd.groupresearchgate.netkoreascience.kr |
| This compound Analogues | Cervical cancer cells | Less potent activity | Not specified | bidd.groupresearchgate.netkoreascience.kr |
| This compound Analogues | Breast cancer cells | Less potent activity | Not specified | bidd.groupresearchgate.netkoreascience.kr |
| Analogue (compound 21) | HeLa cells | Promising anticancer activity | Not specified | kci.go.kr |
| Analogue (compound 21) | HCT-116 cells | Promising anticancer activity | Not specified | kci.go.kr |
Note: The interactivity of this table is dependent on the viewing platform.
These studies provide initial insights into the cellular targets and effects of this compound and its related compounds, highlighting their potential in influencing cancer cell viability and key signaling pathways like the Wnt pathway.
Advanced Research Methodologies Applied to Fuzanin D Studies
Sophisticated Spectroscopic and Spectrometric Techniques for Fuzanin D Characterization
Spectroscopic and spectrometric methods are fundamental in the characterization of natural products like this compound, providing detailed information about their structure and composition.
Advanced NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule grinnell.eduresearchgate.net. For this compound, advanced NMR techniques, including both one-dimensional (1D) and two-dimensional (2D) experiments, are employed for structural elucidation researchgate.net. 1H and 13C NMR spectra provide initial information about the types of protons and carbons present and their chemical environments scispace.comlibretexts.org.
Further detailed structural information is obtained through 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) grinnell.eduresearchgate.netmdpi.com. These techniques reveal correlations between different nuclei, allowing for the mapping of the molecular connectivity and the assignment of specific signals to particular atoms within the this compound structure grinnell.edulibretexts.orgmdpi.com. For instance, COSY identifies coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons separated by multiple bonds, which is invaluable for piecing together the molecular skeleton and identifying quaternary carbons grinnell.edulibretexts.orgmdpi.com.
Mass Spectrometry for Purity and Molecular Weight Determination
Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and assessing its purity caymanchem.comwikipedia.org. High-resolution mass spectrometry (HRMS), such as HRMS(ESI), can provide accurate mass measurements that help confirm the molecular formula of the compound researchgate.netscispace.com. The mass-to-charge ratio (m/z) of the molecular ion peak corresponds to the molecular weight of this compound wikipedia.orgchembam.com.
MS is also used to analyze fragmentation patterns, which can provide additional structural insights wikipedia.org. By fragmenting the this compound molecule and measuring the m/z of the resulting ions, researchers can deduce information about its substructures wikipedia.org. Furthermore, MS can be coupled with chromatographic techniques like HPLC to assess the purity of isolated this compound samples, identifying and quantifying any impurities present caymanchem.com. The presence of peaks at m/z values other than that of this compound indicates impurities chembam.com.
An example of HRMS data for a compound in the synthesis of this compound showed an m/z [M + Na]+ calcd for C11H17INaO2: 331.0171; found: 331.0167 scispace.com.
Chromatographic Separations and Purification Methodologies for this compound (e.g., HPLC, Column Chromatography)
Chromatographic techniques are indispensable for the isolation and purification of this compound from natural sources or synthesis mixtures. Column chromatography, often using silica (B1680970) gel, is a common method for initial purification steps, separating compounds based on their polarity scispace.comthieme-connect.comrochester.edu. Different solvent systems are employed as the mobile phase to elute compounds based on their differential affinities for the stationary phase scispace.comrochester.edu.
High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is widely used for further purification of this compound to achieve high purity levels researchgate.netgeneri-biotech.comnih.gov. HPLC separates compounds based on their interactions with a stationary phase as they are carried by a mobile phase under high pressure nih.gov. Reversed-phase HPLC is a common mode used for purifying natural products researchgate.netgeneri-biotech.comnih.gov. Preparative HPLC allows for the purification of larger quantities of the compound researchgate.netnih.gov. The purity of the isolated this compound is typically assessed by analytical HPLC caymanchem.comresearchgate.net.
This compound has been purified by solvent separation, column chromatography, and preparative HPLC consecutively researchgate.net. Silica gel column chromatography using solvent systems like petroleum ether–EtOAc has been reported in the synthesis and purification of intermediates related to this compound scispace.com.
Molecular Biology Techniques in this compound Research
Molecular biology techniques are applied to investigate the biological effects and mechanisms of action of this compound at the cellular and genetic levels.
Gene Expression Profiling (e.g., RNA-seq)
Gene expression profiling, including techniques like RNA sequencing (RNA-seq), is used to study how this compound affects the activity of genes within cells wikipedia.orgthermofisher.com. RNA-seq allows for the comprehensive measurement of messenger RNA (mRNA) levels for thousands of genes simultaneously, providing a global picture of cellular function in response to this compound treatment wikipedia.orgthermofisher.complos.org. By comparing the gene expression profiles of cells treated with this compound to untreated cells, researchers can identify genes that are upregulated or downregulated wikipedia.orgthermofisher.commdpi.com.
This analysis can reveal the cellular pathways and biological processes that are influenced by this compound mdpi.com. While specific RNA-seq data for this compound's effects were not found in the provided context, this technique is broadly applicable to understanding the molecular impact of bioactive compounds on cellular transcription wikipedia.orgthermofisher.com.
Cell-Based Assay Development and High-Throughput Screening
Cell-based assays are crucial for evaluating the biological activity of this compound and can be adapted for high-throughput screening (HTS) nuvisan.comsci-hub.seresearchgate.netnih.gov. These assays involve treating live cells with this compound and measuring a specific cellular response, such as cytotoxicity, changes in signaling pathways, or alterations in protein levels nuvisan.comsci-hub.seresearchgate.net.
This compound has shown cytotoxicity against DLD-1 cells with an IC50 of 41.2 μM and moderate inhibition of Wnt signal transcription at 25 μM in cell-based assays researchgate.net. HTS enables the rapid screening of large libraries of compounds, including this compound derivatives or related molecules, to identify those with desired biological activities nuvisan.comsci-hub.seresearchgate.netnih.gov. Cell-based HTS platforms can provide more biologically relevant information compared to biochemical assays researchgate.net. Various types of cell-based assays, such as reporter gene assays and assays measuring second messengers, can be developed and miniaturized for HTS formats (e.g., 384-well or 1536-well plates) nuvisan.comnih.gov.
Illustrative Data Table (Based on Research Findings Mentioned):
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Finding Source |
| Cytotoxicity | DLD-1 | 41.2 μM | IC50 | researchgate.net |
| Wnt Signal Transcription | Not specified | 25 μM | Moderate inhibition | researchgate.net |
Computational Chemistry and Molecular Modeling in this compound Analysis
Computational chemistry and molecular modeling have played a significant role in the study of this compound, particularly in the realm of structural characterization and confirmation. These methodologies provide theoretical insights that complement experimental findings, allowing for a deeper understanding of the molecule's properties and behavior. Molecular modeling studies have been instrumental in confirming the absolute configuration of this compound, resolving ambiguities that arose from initial experimental observations chemicalbook.comresearchgate.net.
Conformational Analysis and Stereochemical Prediction
Conformational analysis and stereochemical prediction using computational methods have been applied to this compound, primarily to confirm its absolute configuration. The total synthesis of this compound provided a means to establish its absolute stereochemistry chemicalbook.com. Interestingly, the optical rotation of synthesized this compound was found to be opposite in sign compared to the natural product initially reported, suggesting a potential revision of the natural product's structure to its enantiomer chemicalbook.comresearchgate.net.
Molecular modeling studies further supported this observation chemicalbook.comresearchgate.net. Computational calculations of optical rotations were performed for different stereoisomers of this compound and Fuzanin C using the B3LYP/Aug-CC-pVDZ method for geometries optimized at the B3LYP/6-31G(d) basis set. The calculated optical rotations were then compared with experimental values obtained for the synthesized compounds. This comparison between experimental and computationally derived optical rotations was crucial in defining the correct absolute stereochemistry of the natural product this compound as (11R,12S), in contrast to a previously reported configuration.
The following table presents a comparison of calculated and experimental optical rotations for Fuzanin C and this compound stereoisomers:
| Compound | Calculated [α]D (degrees[dm(g/cm³)]⁻¹) | Experimental [α]D (degrees) |
| Fuzanin C (3a) | +66.5 | Not specified in source |
| This compound (4a) | +22.4 | +29.47 |
| (11R, 12S)-Fuzanin D (4a) | -8.5 | -26.9 |
Note: Experimental values for Fuzanin C were not available in the consulted source.
The agreement in the sign of the optical rotation between the computationally calculated (11R,12S)-Fuzanin D and the experimentally obtained natural product strongly supported the revised stereochemistry.
Ecological and Environmental Context of Fuzanin D Producing Organisms
Taxonomic Characterization and Phylogeny of Kitasatospora sp. IFM10917
Kitasatospora sp. IFM10917 belongs to the genus Kitasatospora, which is a group of aerobic, Gram-positive actinobacteria within the family Streptomycetaceae. ontosight.aiontosight.ainih.govnih.govmicrobiologyresearch.org These bacteria are characterized by the formation of extensively branched substrate mycelia and aerial hyphae that differentiate into long spore chains, often with more than 20 spores. ontosight.ainih.govmicrobiologyresearch.org
Key chemotaxonomic features of the genus Kitasatospora include the presence of both LL-diaminopimelic acid (LL-DAP) and meso-DAP in the cell wall, although some atypical strains may contain primarily LL-DAP. microbiologyresearch.orgjmb.or.kr The predominant menaquinones are typically MK-9(H8) and MK-9(H6). microbiologyresearch.orgnih.gov They also possess a phospholipid type II profile, indicated by the presence of phosphatidylethanolamine. microbiologyresearch.orgnih.gov
Phylogenetic analysis based on 16S rRNA gene sequences places Kitasatospora within the Streptomycetaceae family, distinct from but related to the genus Streptomyces. ontosight.ainih.govjmb.or.krnih.gov While similar morphologically to Streptomyces, Kitasatospora species exhibit clear differences in cell wall composition and form a well-defined phylogenetic cluster. nih.gov As of early 2023, the genus Kitasatospora comprised 41 validly described species, with Kitasatospora setae being the type species. nih.gov
Ecological Role of Kitasatospora Species in Soil Environments
Kitasatospora species are predominantly soil-dwelling actinobacteria. ontosight.aiontosight.ai Soil is a complex microhabitat containing mineral particles, soil biota, and organic compounds at various stages of decomposition, providing diverse microhabitats for microorganisms. frontiersin.org Actinobacteria, including Kitasatospora, are widely distributed in soils and play significant roles in terrestrial ecosystems. ontosight.aijapsonline.com
Contribution to Nutrient Cycling and Decomposition in Ecosystems
Kitasatospora species are known for their role in decomposing organic matter and contributing to nutrient cycling in soil. ontosight.aiontosight.ai Microbial decomposition, carried out by bacteria, fungi, and actinomycetes, is a critical process that breaks down organic matter into simpler substances, facilitating the release and recycling of nutrients essential for plant growth and soil health. bioscipublisher.com
Studies have indicated the involvement of Kitasatospora in promoting organic matter decomposition. mdpi.com They contribute to the transformation and movement of nutrients through the soil ecosystem, participating in biogeochemical processes such as mineralization of nutrients and the formation of stable soil organic matter. bioscipublisher.com The diverse metabolic capabilities of Kitasatospora species, including the production of extracellular enzymes, contribute to their effectiveness in breaking down complex organic materials. researchgate.net
Interactions within Microbial Communities and Soil Health
Kitasatospora species engage in various interactions within soil microbial communities, influencing soil health. Microbial interactions in soil are crucial for the dynamic processes affecting plants and other organisms. researchgate.net These interactions can be intraspecific (within the same species) or interspecific (between different species). researchgate.net
Some Kitasatospora isolates have demonstrated antagonistic activity against soil-borne plant pathogens, suggesting a role in protecting plants from diseases. nih.gov This antagonism can be mediated by the production of various substances, such as lytic enzymes, siderophores, and antibiotics. nih.gov These interactions highlight the contribution of Kitasatospora to maintaining a healthy soil microbiome and supporting plant well-being. mdpi.com
Biogeographical Distribution and Isolation of Fuzanin D Producers
Kitasatospora species are widely distributed across different ecosystems. ontosight.ai They are commonly isolated from soil environments. ontosight.ai While specific detailed biogeographical data for Kitasatospora sp. IFM10917 is not extensively available in the search results, other Kitasatospora strains have been isolated from diverse soil samples, including those from sugar-cane fields in India researchgate.net, pine groves dsmz.de, and the Cerrado biome in Brazil nih.gov. One study also reported the isolation of a Kitasatospora isolate exhibiting antagonism against a plant pathogen from European beech rhizosphere soil. nih.gov Another Kitasatospora strain was isolated from Chinese soils. jmb.or.kr
Kitasatospora sp. IFM10917, the producer of this compound, was isolated in Japan. researchgate.net The isolation of Kitasatospora species from various geographical locations underscores their widespread presence in soil environments globally. Isolation methods often involve plating diluted soil suspensions on selective agar (B569324) media and incubating them to promote the growth of actinomycetes. japsonline.com
Future Perspectives and Emerging Research Directions for Fuzanin D
Comprehensive Elucidation of Fuzanin D Biosynthesis Pathways and Enzymes
A significant area for future research involves the comprehensive elucidation of the biosynthetic pathways responsible for this compound production in Kitasatospora sp. IFM10917. Understanding the sequence of enzymatic reactions and the genes involved is crucial for potential biotechnological production and for generating novel analogues through biosynthetic engineering. While the shikimic acid pathway is known to be involved in the biosynthesis of some aromatic compounds in microorganisms, including phenazine (B1670421) derivatives, the specific steps and enzymes leading to the unique pyridine (B92270) structure and the attached long chain of this compound remain to be fully detailed. jst.go.jpviper.ac.in Future studies employing techniques such as genomics, transcriptomics, and proteomics could help identify the genes encoding the necessary enzymes and characterize their functions. This knowledge could pave the way for heterologous expression of the pathway in suitable microbial hosts, offering a sustainable alternative to traditional isolation methods. univ-tours.fr
Detailed Characterization of this compound Molecular Targets and Downstream Signaling Cascades
Identifying the precise molecular targets of this compound is essential for understanding its mechanisms of action and therapeutic potential. This compound has shown inhibitory activity against DLD-1 cells and moderate inhibition of Wnt signal transcription. scispace.comresearchgate.net The Wnt signaling pathway plays a critical role in various cellular processes, and its dysregulation is implicated in diseases, including cancer. jst.go.jp Future research should aim to definitively identify the proteins or enzymes that this compound interacts with directly. Techniques such as affinity chromatography, pull-down assays, and advanced mass spectrometry could be employed for target identification. nih.govmdpi.comnih.gov Furthermore, detailed investigations into the downstream signaling cascades affected by this compound binding to its targets are necessary to fully delineate its cellular effects. This could involve studying changes in gene expression, protein phosphorylation, and other cellular responses using techniques like RNA-Seq, Western blotting, and reporter assays.
Further Exploration of this compound's Biological Spectrum and Potentials
While initial studies have indicated this compound's cytotoxicity against DLD-1 cells and its effect on Wnt signaling, a broader exploration of its biological spectrum is warranted. scispace.comresearchgate.net This includes evaluating its activity against a wider range of cancer cell lines, as well as investigating other potential biological activities such as antimicrobial, antifungal, anti-inflammatory, or antiviral effects, given that pyridine-containing natural products can exhibit diverse bioactivities. scispace.com Studies on this compound analogues, some of which have already been synthesized and screened for anticancer activity, could also reveal structure-activity relationships and potentially lead to the discovery of compounds with enhanced potency or selectivity. researchgate.net Exploring the biological activities of this compound in relevant in vivo models would be a crucial step in assessing its therapeutic potential.
Development of Advanced Analytical and Synthetic Methodologies for this compound and Its Analogues
The development of advanced analytical and synthetic methodologies is critical for the continued study and potential application of this compound. Reliable and sensitive analytical methods are needed for its detection, quantification, and purity assessment in various matrices, including fermentation broths and biological samples. labmanager.comspirochem.comresearchgate.netlcms.czlcms.cz This could involve optimizing chromatographic techniques such as HPLC, GC, and hyphenated methods like LC-MS and GC-MS. spirochem.comresearchgate.netlcms.cz Furthermore, the development of efficient and scalable synthetic routes to this compound and its analogues is important for providing sufficient material for research and potential development. scispace.comresearchgate.netthieme-connect.comrtu.lvenseignementsup-recherche.gouv.frdntb.gov.uadntb.gov.ua While total syntheses of this compound have been reported using various strategies, including Sharpless epoxidation, Julia olefination, Wittig olefination, and olefin cross-metathesis, ongoing research into more convergent, stereoselective, and economically viable synthetic approaches is valuable. scispace.comresearchgate.netthieme-connect.comenseignementsup-recherche.gouv.frdntb.gov.uadntb.gov.ua The synthesis of diverse analogues is also crucial for comprehensive structure-activity relationship studies. researchgate.net
Q & A
Q. What are the established synthetic routes for Fuzanin D, and what are their key reaction conditions?
this compound is synthesized via a multi-step process involving organometallic reactions and cyclization. A representative method (42% yield) includes:
- Step 1 : Reaction of compound 2 with PPh₃ in methyl tert-butyl ether (MTBE).
- Step 2 : Treatment of intermediate 12 with n-BuLi in THF under nitrogen, followed by addition of 3-methylpyridine aldehyde (3 ).
- Step 3 : Acid-catalyzed cyclization using PTSA in methanol. Key conditions: inert atmosphere, low-temperature quenching, and chromatographic purification .
| Step | Reagents/Conditions | Yield | Key Data |
|---|---|---|---|
| 1 | PPh₃, MTBE | - | IR, NMR |
| 2 | n-BuLi, THF, −78°C | - | NMR |
| 3 | PTSA, MeOH | 42% | HRMS, ¹³C NMR |
Q. Which spectroscopic techniques are commonly used to characterize this compound, and what key data points should researchers expect?
- IR Spectroscopy : Peaks corresponding to C-O and aromatic C-H stretches.
- NMR : ¹H and ¹³C spectra confirm the fused heterocyclic structure (e.g., δ 7.2–8.5 ppm for aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 305.1384) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound synthesis, and what factors most significantly impact reaction efficiency?
- Catalyst Screening : Alternative Lewis acids (e.g., BF₃·Et₂O) may improve cyclization efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) could enhance intermediate stability.
- Temperature Control : Lower reaction temperatures during aldehyde addition reduce side reactions.
- Yield Contradictions : Variability (e.g., 30–50% yields across studies) may stem from trace moisture or oxygen sensitivity .
Q. What methodologies are recommended for resolving contradictions in reported bioactivity data of this compound across different studies?
- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, dosage, purity thresholds >95%).
- Reproducibility Protocols : Standardize in vitro assays (e.g., NIH-3T3 vs. HEK293 cells) and validate via independent labs.
- Data Triangulation : Cross-reference cytotoxicity data with structural analogs to identify structure-activity relationships (SARs) .
Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?
- Detailed Reporting : Include exact molar ratios, solvent grades, and inert atmosphere procedures.
- Supporting Data : Provide raw NMR/IR spectra in supplementary materials to confirm purity.
- Replication Guides : Specify quenching methods (e.g., saturated NH₄Cl) and chromatography parameters (e.g., silica gel pore size) .
Q. How should researchers design experiments to investigate the mechanistic role of this compound in cellular pathways?
- Hypothesis-Driven Design : Use RNA-seq or proteomics to map pathways affected by this compound exposure.
- Control Experiments : Compare with structurally related inert compounds to isolate target effects.
- Kinetic Studies : Monitor time-dependent changes in metabolite levels via LC-MS .
Methodological Guidance
- Contradiction Analysis : When conflicting data arise (e.g., divergent bioactivity results), apply principal contradiction analysis: identify the dominant variable (e.g., assay type) influencing outcomes and design controlled experiments to isolate its impact .
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (supplementary files) from processed results (main text). Use hyperlinks for dataset accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
